(1-methyl-1H-indol-7-yl)methanol
Overview
Description
“(1-methyl-1H-indol-7-yl)methanol” is a chemical compound with the molecular formula C10H11NO. Its molecular weight is 161.20 g/mol . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CN1C=CC2=CC=CC(CO)=C12 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 161.20 g/mol . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Chemical Synthesis and Properties
- The methylation of indoles using supercritical methanol is an important reaction in organic synthesis. For instance, indole can be selectively methylated at the C3 position to afford 3-methylindole, with (1H-indol-3-yl)methanol being an intermediate in this process. This reaction proceeds via electrophilic aromatic substitution and is significant for producing various methylated indole derivatives (Kishida et al., 2010).
- Studies on substances like (13-methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]-pyrido[3,4-b]indol-1-yl)methanol reveal interesting molecular conformations and interactions, such as intermolecular hydrogen bonds and interplanar stacking interactions. These findings are crucial for understanding the physical and chemical properties of complex indole derivatives (Ohishi et al., 1995).
Catalysis and Reaction Mechanisms
- The role of catalysts in the methylation of indoles, such as using tetramethyl orthosilicate in supercritical methanol, showcases the importance of catalysis in achieving high selectivity and efficiency in the methylation process. These studies are pivotal for optimizing industrial chemical processes (Kozhevnikov et al., 2012).
Applications in Organic Synthesis
- The utilization of methanol as a C1 source in organic synthesis is a growing area of interest. This includes the methylation of indoles using methanol, showcasing the versatility of methanol in synthesizing a variety of compounds. This research is essential for developing sustainable and efficient synthetic routes in organic chemistry (Natte et al., 2017).
- The synthesis of certain indole derivatives, such as 5-methyl-6-acetyl substituted indole and gramine, involves complex reactions and showcases the wide range of potential applications of indole derivatives in chemistry and pharmaceuticals (Kukuljan et al., 2016).
Pharmacological Research
- Research into compounds like 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and their derivatives, which are synthesized using indole derivatives, highlights the importance of these compounds in pharmaceutical research, particularly in antibacterial and anti-inflammatory applications (Rubab et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.
Result of Action
Indole derivatives have been shown to have various biological activities, suggesting that they can have significant molecular and cellular effects . For example, some indole derivatives have shown antiviral activity, suggesting that they can affect viral replication at the molecular and cellular levels .
properties
IUPAC Name |
(1-methylindol-7-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTPJITYDAXWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640444 | |
Record name | (1-Methyl-1H-indol-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
854778-61-3 | |
Record name | (1-Methyl-1H-indol-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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